Potassium (2-methoxyethyl)trifluoroborate
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Overview
Description
Potassium (2-methoxyethyl)trifluoroborate is a chemical compound with the molecular formula C3H7BF3KO and a molecular weight of 165.99 g/mol . It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is primarily used in research settings, particularly in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (2-methoxyethyl)trifluoroborate can be synthesized through the hydroboration of alkenes or alkynes followed by treatment with potassium hydrogen fluoride (KHF2) . The hydroboration step involves the addition of a boron-hydrogen bond across the carbon-carbon double or triple bond, resulting in the formation of an organoborane intermediate. This intermediate is then treated with potassium hydrogen fluoride to yield the desired trifluoroborate salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Potassium (2-methoxyethyl)trifluoroborate is known to undergo several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds.
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents such as toluene or ethanol.
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other carbon-carbon bonded structures.
Oxidation: Oxidized boron compounds or boronic acids.
Substitution: Substituted organoboron compounds.
Scientific Research Applications
Potassium (2-methoxyethyl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for potassium (2-methoxyethyl)trifluoroborate in chemical reactions involves its role as a nucleophilic partner. In Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, where the trifluoroborate group is transferred to the palladium center. This is followed by reductive elimination to form the final carbon-carbon bonded product .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium methyltrifluoroborate
Uniqueness
Potassium (2-methoxyethyl)trifluoroborate is unique due to its specific functional group, which imparts distinct reactivity and stability. The presence of the 2-methoxyethyl group allows for unique interactions and applications that are not possible with other trifluoroborate salts .
Biological Activity
Potassium (2-methoxyethyl)trifluoroborate is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound has the molecular formula C3H7BF3KO and a molecular weight of 165.99 g/mol. It is categorized as a bioactive small molecule and is recognized for its stability and reactivity in various chemical reactions, particularly in cross-coupling methodologies.
The biological activity of this compound primarily stems from its ability to participate in nucleophilic substitutions and cross-coupling reactions. These reactions are crucial in the synthesis of biologically active compounds, including pharmaceuticals.
- Amine-Targeting Reactions : Recent studies have highlighted the compound's effectiveness as an amine-specific click reagent under biocompatible conditions. This specificity allows for selective modifications of biomolecules, which is essential for drug development .
- Stability Under Physiological Conditions : The compound exhibits high stability in pH-neutral buffers and shows resistance to degradation under acidic and oxidative conditions. This stability makes it a suitable candidate for biological applications where harsh conditions may be present .
- Chemoselectivity : this compound demonstrates remarkable chemoselectivity, particularly in reactions involving nucleophilic amino acids. For instance, it reacts selectively with N-terminal cysteine while remaining inert to other nucleophiles like thiols .
Biological Activity and Therapeutic Potential
The therapeutic potential of this compound is supported by various studies that explore its application in drug design and development.
Case Studies
- Antimicrobial Activity : In a study investigating the efficacy of trifluoroborate compounds against Mycobacterium tuberculosis, this compound was found to exhibit significant inhibitory effects, suggesting its potential as a lead compound for developing new anti-tuberculosis agents .
- Inhibitory Effects on Enzymes : Research has shown that organotrifluoroborates can act as non-covalent inhibitors of serine proteases, such as trypsin and α-chymotrypsin. This inhibition occurs through competitive mechanisms involving hydrogen bonding interactions at the active site of these enzymes, indicating potential applications in designing enzyme inhibitors .
Toxicological Profile
The safety profile of this compound has been assessed through animal studies. Key findings include:
- Lethality Studies : Mice administered with varying doses showed no significant lethality or adverse effects on body weight, liver, or kidney function after exposure to the compound .
- Biochemical Assays : Parameters such as liver enzyme activities (aspartate aminotransferase and alanine aminotransferase) remained unchanged, indicating low toxicity levels at tested doses .
Properties
IUPAC Name |
potassium;trifluoro(2-methoxyethyl)boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BF3O.K/c1-8-3-2-4(5,6)7;/h2-3H2,1H3;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWPDVMILPSZOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCOC)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BF3KO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408168-69-3 |
Source
|
Record name | potassium (2-methoxyethyl)trifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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